molecular formula C11H15ClO B1666354 6-tert-Butyl-4-chloro-m-cresol CAS No. 30894-16-7

6-tert-Butyl-4-chloro-m-cresol

Cat. No.: B1666354
CAS No.: 30894-16-7
M. Wt: 198.69 g/mol
InChI Key: PDCFFHOQPXOVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Emergence in Chemical Research

While the specific historical details of the first synthesis of 6-tert-Butyl-4-chloro-m-cresol are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of phenolic compounds and their derivatives. The study of cresols, which are methylphenols, gained momentum as researchers sought to understand how the addition of different functional groups to the basic phenol (B47542) structure could modify its chemical and biological activity.

Significance of Phenolic Compounds in Advanced Chemical Systems

Phenolic compounds are a large and diverse class of chemical compounds characterized by a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon ring. numberanalytics.comijhmr.com This structural feature is the foundation for their wide-ranging significance in advanced chemical systems.

The hydroxyl group makes phenols weak acids and allows them to participate in hydrogen bonding, influencing their physical properties such as boiling point and water solubility. numberanalytics.com Furthermore, the hydroxyl group can be easily deprotonated to form a phenoxide ion, a strong nucleophile. The aromatic ring itself can undergo electrophilic substitution reactions, and the hydroxyl group is a strongly activating, ortho-para directing group. who.int

This inherent reactivity makes phenolic compounds crucial building blocks in organic synthesis. They are precursors to a vast array of more complex molecules, including pharmaceuticals, polymers (such as phenolic resins), and agrochemicals. Their ability to donate a hydrogen atom from the hydroxyl group also makes them excellent antioxidants, a property leveraged in the food, cosmetic, and materials industries to prevent oxidative degradation. ijhmr.comresearchgate.net The biological activities of phenolic compounds are extensive and include antimicrobial, anti-inflammatory, and antioxidant effects. ijhmr.comijhmr.comrsc.org

Scope and Research Imperatives for Substituted Cresols

Substituted cresols, such as this compound, are a focal point of research due to the nuanced control that substituents offer over the parent cresol (B1669610) molecule's properties. The type, number, and position of the substituent groups on the aromatic ring can dramatically alter the compound's electronic and steric characteristics.

For instance, the introduction of an alkyl group like tert-butyl can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate biological membranes. nih.gov The electron-donating nature of the alkyl group can also influence the acidity of the phenolic hydroxyl group. Halogenation, such as the introduction of a chlorine atom, often enhances the antimicrobial activity of phenolic compounds. wikipedia.org

The primary research imperatives for substituted cresols include:

Development of Novel Biocides: There is a continuous need for new and effective antimicrobial and antifungal agents for various applications, including preservatives in personal care products and industrial fluids. ontosight.ai Research into substituted cresols aims to create compounds with high efficacy against a broad spectrum of microorganisms.

Synthesis of Advanced Polymers and Materials: Substituted phenols are key monomers in the production of specialized polymers. The substituents can be tailored to achieve desired properties in the final material, such as thermal stability, flame retardancy, and antioxidant capabilities.

Exploration of Biological Activity: The diverse biological activities of substituted phenols make them interesting candidates for pharmaceutical and agrochemical research. researchgate.net Studies often focus on understanding the structure-activity relationship to design molecules with specific therapeutic or pesticidal effects. nih.govnih.govmdpi.com

The study of this compound falls squarely within these research imperatives, with its particular combination of substituents suggesting a profile geared towards biocidal applications and as a valuable intermediate in chemical synthesis. oecd.orgontosight.ai

Chemical and Physical Properties

PropertyValue
IUPAC Name 4-Chloro-2-(2-methyl-2-propanyl)-5-methylphenol
CAS Number 30894-16-7
Molecular Formula C₁₁H₁₅ClO
Molecular Weight 198.69 g/mol cymitquimica.combio-connect.nl
Appearance Solid cymitquimica.com
Purity Typically ≥95% fluorochem.co.ukchemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-chloro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCFFHOQPXOVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041455
Record name 2-tert-Butyl-4-chloro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30894-16-7
Record name 6-tert-Butyl-4-chloro-m-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030894167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butyl-4-chloro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-TERT-BUTYL-4-CHLORO-M-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2C49X67E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Process Optimization for 6 Tert Butyl 4 Chloro M Cresol

Strategies for Aromatic Substitution and Regiocontrol

The synthesis of 6-tert-butyl-4-chloro-m-cresol hinges on electrophilic aromatic substitution reactions. The hydroxyl (-OH) and methyl (-CH₃) groups of the m-cresol ring are activating and ortho, para-directing. This inherent directing effect guides the incoming electrophiles to specific positions on the aromatic ring. However, to achieve the desired 2,4,5-substitution pattern of this compound (also known as 2-tert-butyl-4-chloro-5-methylphenol), careful control of reaction conditions and the use of specific catalytic systems are essential to overcome statistical distributions and achieve high regioselectivity.

The direct halogenation of phenols is a fundamental electrophilic aromatic substitution reaction. Due to the strong activating nature of the hydroxyl group, phenols are highly susceptible to halogenation, often proceeding without the need for a Lewis acid catalyst that is typically required for less activated aromatic compounds. wikipedia.orgchemistrysteps.comlibretexts.org The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions.

The reaction conditions, particularly the solvent, play a crucial role in the extent of halogenation. In polar solvents like water, phenol (B47542) ionizes to the more reactive phenoxide ion, leading to polysubstitution. For instance, the reaction of phenol with bromine water readily yields the 2,4,6-tribromophenol precipitate. byjus.comyoutube.com To achieve mono-halogenation, less polar solvents such as carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) are employed at low temperatures. byjus.comyoutube.com These conditions limit the ionization of the phenol and reduce the reactivity of the system, favoring the formation of monobromophenols. byjus.com

Achieving high regioselectivity in the chlorination of cresols to produce specific isomers like 4-chloro-m-cresol, a precursor to the target molecule, often requires the use of catalytic systems. These catalysts can enhance the reaction rate and, more importantly, direct the chlorination to the desired position, particularly the para position relative to the hydroxyl group. Sulfuryl chloride (SO₂Cl₂) is a commonly used chlorinating agent in these reactions. cardiff.ac.ukmdpi.comresearchgate.net

Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are frequently employed as catalysts or co-catalysts in the chlorination of phenols and their derivatives. wikipedia.orgcardiff.ac.ukmdpi.com They function by polarizing the halogenating agent, such as sulfuryl chloride, thereby increasing its electrophilicity and facilitating the attack on the aromatic ring. In some systems, the use of a Lewis acid alone can lead to a mixture of isomers with low selectivity towards the desired para-isomer. cardiff.ac.uk However, their effectiveness is significantly enhanced when used in conjunction with other catalytic species, such as sulfur-containing compounds.

A significant advancement in the para-selective chlorination of phenols has been the development of sulfur-containing catalysts. mdpi.com These catalysts, when used with a chlorinating agent like sulfuryl chloride and often a Lewis acid co-catalyst, can dramatically increase the yield of the para-chloro isomer. cardiff.ac.ukmdpi.com Various types of sulfur compounds have been investigated, including diphenyl sulfide (Ph₂S), dithiaalkanes, and poly(alkylene sulfide)s. cardiff.ac.ukmdpi.com

For the chlorination of m-cresol, the SO₂Cl₂/diphenyl sulfide/AlCl₃ system has been shown to produce the para-isomer in high yield. cardiff.ac.uk The length of the spacer group between sulfur atoms in dithiaalkanes and poly(alkylene sulfide)s has been found to be a critical factor in determining the regioselectivity. cardiff.ac.ukmdpi.com Notably, poly(alkylene sulfide)s with longer spacer groups are particularly effective for the para-selective chlorination of m-cresol. mdpi.comresearchgate.nettandfonline.com These catalytic systems provide some of the highest reported para/ortho ratios for the chlorination of phenols. mdpi.com

Table 1: Effect of Sulfur-Containing Catalysts on the para-Selective Chlorination of m-Cresol
Catalyst SystemChlorinating AgentCo-catalystpara-Isomer Yield (%)para/ortho RatioReference
Diphenyl SulfideSO₂Cl₂AlCl₃837.5 cardiff.ac.uk
Poly(alkylene sulfide)s (optimal)SO₂Cl₂AlCl₃/FeCl₃Up to 94.6Up to 15.5 cardiff.ac.uktandfonline.com

The regioselectivity of electrophilic aromatic substitution is governed by a combination of steric and electronic effects. The hydroxyl and methyl groups in m-cresol are both ortho, para-directing, meaning they activate these positions for electrophilic attack. In m-cresol, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The methyl group at position 3 further influences the electron density of the ring.

The preference for para-substitution in the presence of specific catalysts can be attributed to several factors. Steric hindrance at the ortho positions, which are adjacent to the existing hydroxyl group, can disfavor the approach of the electrophile, making the less hindered para position more accessible. Furthermore, the catalytic systems involving sulfur-containing compounds are thought to form a bulky complex with the chlorinating agent, which enhances the steric hindrance at the ortho positions and thereby promotes para-selectivity.

The introduction of the tert-butyl group onto the cresol (B1669610) ring is achieved through an alkylation reaction, typically a Friedel-Crafts alkylation or a variation thereof. The alkylation of phenols and their derivatives is an important industrial process for the synthesis of various fine chemicals. cas.cz In the context of this compound synthesis, the tert-butylation of either m-cresol or 4-chloro-m-cresol is a key step.

The alkylation of m-cresol can be carried out using various alkylating agents, such as isobutene or tert-butyl alcohol, in the presence of an acid catalyst. wikipedia.orgmdpi.com Catalysts for this transformation include sulfuric acid, strong acid resins, and zeolites. cas.czwikipedia.orgsemanticscholar.org The reaction conditions, such as temperature, molar ratio of reactants, and the choice of catalyst, are critical in controlling the selectivity of the alkylation process and minimizing the formation of undesired byproducts. semanticscholar.org For instance, in the alkylation of m-cresol with isopropyl alcohol, lower temperatures tend to favor O-alkylation, while higher temperatures promote the desired C-alkylation. semanticscholar.org The molar ratio of cresol to the alkylating agent can also influence the selectivity towards mono-alkylated products. semanticscholar.orgresearchgate.net

Table 2: Catalytic Systems for the Alkylation of m-Cresol
Alkylating AgentCatalystKey FindingsReference
MethanolCd-Cr ferritesVapor phase alkylation, with temperature influencing selectivity. chesci.com
Methanol/PropeneH-ZSM-5, H-MCM-22 ZeolitesHigh selectivity to specific isomers depending on the zeolite and conditions. cas.cz
Isopropyl alcoholStrong acid resinSolvent-free conditions, with temperature and molar ratio controlling O- vs. C-alkylation. semanticscholar.org
tert-Butyl alcoholDeep eutectic solvent (CAL-TsOH)Mild and efficient method for the synthesis of 2-tert-butyl-4-methylphenol. mdpi.com

Catalytic Systems in Chlorination Reactions

Advanced Synthetic Routes to Substituted Cresols

The regioselective synthesis of molecules like this compound often requires multi-step approaches that can precisely control the introduction of substituents onto the aromatic ring.

Merrifield Resin-Supported Chlorination Techniques

Solid-phase synthesis using Merrifield resin offers a powerful technique for the regioselective chlorination of cresols. researchgate.net Merrifield resin is a cross-linked polystyrene support containing a chloromethyl functional group, which allows for the attachment of molecules. wikipedia.orgpeptide.com In this method, a cresol, such as o-cresol, is first attached to the resin. This immobilization acts as a protecting group for one face of the molecule, sterically hindering reaction at the ortho position and favoring substitution at the para position. researchgate.net

The process typically involves three main steps:

Coupling: The cresol is bound to the Merrifield resin. This can be achieved in the presence of caesium carbonate and sodium iodide in a solvent like dimethylformamide (DMF). researchgate.net

Chlorination: The resin-bound cresol is then treated with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in a suitable solvent like dichloromethane (DCM). researchgate.net

Cleavage: The chlorinated cresol product is detached from the resin, often using an acid like trifluoroacetic acid (TFA). researchgate.netsunresinlifesciences.com

This technique has demonstrated excellent selectivity. For instance, the chlorination of Merrifield-bound o-cresol with sulfuryl chloride resulted in a high para-to-ortho product ratio of approximately 50:1. researchgate.net However, the methodology involves multiple steps, requires a significant amount of resin, and has primarily been applied on a small scale. researchgate.net

Fluidized Catalytic Processes for Cresol Isomerization

Cresol isomers are often produced as a mixture, and the desired isomer may not be the major product. google.com Catalytic isomerization is a key process for converting more abundant isomers into more valuable ones. Fluidized bed catalytic processes offer significant advantages over fixed-bed reactors, particularly in catalyst longevity and regeneration. google.com

In a typical fluid catalytic cracking (FCC) process, hot catalyst material is mixed with the pre-heated feedstock in a riser reactor. nih.gov The cracking reactions are endothermic, causing the temperature to drop as the mixture travels up the riser. nih.gov The catalyst is then separated, stripped of products, and sent to a regenerator where coke deposits are burned off, restoring its activity. nih.govmdpi.com

For cresol isomerization, a similar fluidized catalytic method can be employed. For example, o-cresol can be isomerized to produce m-cresol and p-cresol. google.com The process involves gasifying the o-cresol, mixing it with a carrier gas, and passing it through a fluidized-bed reactor containing an isomerization catalyst. google.com This technology allows for continuous reaction and catalyst regeneration, overcoming the catalyst deactivation issues often seen in fixed-bed systems. google.com Zeolite catalysts, such as the ZSM-type, are effective for this isomerization, typically operating at temperatures between 350°C and 450°C. google.com The stability and lifetime of the catalyst can be further enhanced by introducing hydrogen into the process. googleapis.com

Typical Operating Conditions for o-Cresol Isomerization:

Parameter Value
Catalyst ZSM-type crystalline aluminosilicate zeolite google.com
Temperature 350°C to 450°C google.com
Pressure 2 to 75 atmospheres googleapis.com

| Hydrogen Mole Ratio | 1:1 to 10:1 (hydrogen to cresol) googleapis.com |

Separation and Purification Techniques for Related Isomers and Derivatives

The separation of cresol isomers and their derivatives is challenging due to their similar chemical structures and physical properties, such as close boiling points. nih.govgoogle.com

Strategies for Cresol Isomer Separation (e.g., m-cresol, p-cresol)

The separation of m-cresol and p-cresol is particularly difficult because their boiling points are nearly identical. google.com Various methods have been developed to overcome this challenge:

Adsorption: Zeolites like NaZSM-5 have shown promise as adsorbents for separating m-cresol and p-cresol. nih.gov Studies have demonstrated that NaZSM-5 with a specific silica-to-alumina ratio (Si/Al = 80) can effectively separate the two isomers, with selectivity increasing after regeneration cycles. nih.gov The adsorption process is driven by enthalpy, being endothermic for m-cresol and exothermic for p-cresol. nih.gov

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common analytical techniques for separating isomers. Silylation of the phenolic hydroxyl group can enhance the volatility and improve peak separation in GC-MS analysis. wiley.com For HPLC, phenyl columns can offer better selectivity for aromatic compounds compared to standard ODS columns due to π-π interactions. shimadzu.com

Chemical Derivatization: A method involving alkylation and subsequent dealkylation has been developed. The m-cresol and p-cresol mixture is reacted with an alkylating agent to form tert-butylated derivatives (e.g., 2-tert-butyl-p-cresol and 6-tert-butyl-m-cresol), which have different physical properties and can be separated by rectification. The separated derivatives are then dealkylated to yield high-purity m-cresol and p-cresol. google.com

Adductive Crystallization for Mixture Resolution (e.g., using tert-butyl alcohol)

Adductive crystallization is a separation technique where a separating agent is added to a mixture to form a solid adduct (a type of inclusion complex) with one of the components, which can then be separated by crystallization.

The separation of m-cresol from p-cresol can be achieved using this method. While not specifically using tert-butyl alcohol for this pair, the principle has been demonstrated with other agents. For instance, phenol can form a solid addition product with m-cresol, allowing it to be crystallized and separated from the liquid p-cresol. google.com

In a related application, tert-butyl alcohol has been proposed as an adductive agent for separating a mixture of m-cresol and 2,6-xylenol. researchgate.net The solid-liquid equilibrium (SLE) phase diagram for the ternary mixture of m-cresol, 2,6-xylenol, and tert-butyl alcohol shows that the m-cresol + tert-butyl alcohol system forms a congruent point and two eutectic points, which can be exploited for separation via crystallization. researchgate.net Similarly, the vapor-phase alkylation of isomeric cresols with tert-butyl alcohol has been studied, indicating the potential for selective reactions that can facilitate separation. researchgate.net

Liquid-Liquid Extraction Methodologies for Phenolic Compounds

Liquid-liquid extraction (LLE) is a widely utilized and fundamental separation technique for isolating phenolic compounds from various matrices, particularly aqueous solutions. nih.govphenomenex.com The principle of LLE is based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comyoutube.com The goal is to transfer the target analyte, in this case, a phenolic compound, from its original solution (the feed) into a solvent where it is more soluble, thereby concentrating it and separating it from interfering substances. nih.govmdpi.com

The process generally involves vigorous mixing of the solution containing the phenolic compound with an immiscible organic solvent in a separatory funnel. youtube.commdpi.com After mixing, the two layers are allowed to settle and separate based on their different densities. youtube.com The layer containing the desired compound can then be physically separated. youtube.com The choice of solvent is critical and depends on the chemical nature of the specific phenolic compound being extracted. mdpi.com Due to the varying polarities of phenolic compounds, which can range significantly based on their structure and substituents (e.g., hydroxyl, alkyl, or acid groups), a single, universally optimal solvent does not exist. nih.gov Common organic solvents employed for the extraction of phenolics include methanol, ethanol, acetone, ethyl acetate, and various mixtures with water. nih.govmdpi.com

Several key parameters influence the efficiency of the liquid-liquid extraction of phenolic compounds:

pH: The pH of the aqueous solution is a crucial factor. Adjusting the pH can convert the phenolic compound into its phenolate salt (at high pH) or keep it in its more organic-soluble neutral form (at low pH), thus significantly affecting its partitioning between the aqueous and organic phases. For instance, effective extraction of phenolic compounds from spent sulphite liquor was achieved at a pH value of 3.6. researchgate.net

Solvent Type: The choice of the extracting solvent plays a decisive role. mdpi.com Hydrophobic ionic liquids have been studied for the extraction of chlorophenols, with results showing that piperidinium and pyridinium-based ionic liquids have greater extraction efficiency than sulfonium and imidazolium-based ones. bohrium.comelsevierpure.com Other studies have evaluated solvents like methyl isopropyl ketone (MIPK) for extracting cresols from water, demonstrating it to be a promising extractant. researchgate.net

Phase Ratio: The ratio of the solvent to the feed solution can impact extraction efficiency. It has been observed that the extraction efficiency for chlorophenols using ionic liquids decreased as the IL:wastewater mass ratio decreased, with the maximum extraction occurring at a 1:1 ratio. bohrium.comelsevierpure.com

Temperature: The effect of temperature on LLE can vary. In the extraction of chlorophenols with certain ionic liquids, temperature changes in the range of 25–45 °C had no significant impact on the extraction efficiency. bohrium.comelsevierpure.com

Research has provided detailed findings on the extraction of various phenolic compounds, which can be extrapolated to understand the potential extraction methodologies for this compound.

Phenolic Compound(s)Extraction Solvent/MethodKey Findings
3-chlorophenol, 2,5-dichlorophenol, 2,4,6-trichlorophenol (B30397), pentachlorophenolHydrophobic ionic liquidsPiperidinium and pyridinium-based ILs showed higher efficiency. Maximum extraction was at a 1:1 mass ratio of IL to wastewater. Temperature (25–45 °C) had no significant effect. bohrium.comelsevierpure.com
o-cresol, m-cresol, p-cresolMethyl isopropyl ketone (MIPK)MIPK was found to be a promising extractant for separating cresols from wastewater, showing high distribution coefficients and selectivity. researchgate.net
Phenolic compounds from spent sulphite liquorDiethyl etherEffective extraction was achieved in a single stage at room temperature, a pH of 3.6, and a sample-to-solvent ratio of 1:3 (v/v). researchgate.net
Phenolic compounds from Olive Mill Wastewater (OMW)Liquid-liquid vs. MacerationMaceration proved to be a more effective method than LLE for extracting phenolic compounds from OMW, yielding higher quantities of polyphenols, flavonoids, and tannins. nih.gov

While LLE is a cost-effective and straightforward method, it can be time-consuming and may lead to the degradation of the extract. nih.gov Furthermore, other compounds like sugars and proteins can be co-extracted, often necessitating an additional purification step. mdpi.com Despite these limitations, LLE remains a standard and valuable technique for the preconcentration and isolation of phenolic compounds from aqueous solutions. nih.gov

Reaction Mechanisms and Pathways of 6 Tert Butyl 4 Chloro M Cresol

Electrophilic Aromatic Substitution Mechanisms in Chlorination

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the chlorination of the precursor to 6-tert-Butyl-4-chloro-m-cresol, which is 6-tert-butyl-m-cresol (B1293579) (also known as 2-tert-butyl-5-methylphenol), serves as a prime example of these principles. wikipedia.org The reaction involves an electrophile, typically generated from a chlorine source, replacing a hydrogen atom on the aromatic ring. msu.edumasterorganicchemistry.com A two-step mechanism is generally proposed, starting with the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, followed by the removal of a proton to restore aromaticity. wikipedia.orgmsu.edu

The rate and regioselectivity of electrophilic aromatic substitution are heavily influenced by the electronic properties of the substituents already present on the benzene (B151609) ring. These groups are categorized as either activating or deactivating. chemistrysteps.comlibretexts.org

Activating Groups : These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.comassets-servd.host They stabilize the intermediate carbocation and direct incoming electrophiles to the ortho and para positions. In the context of the precursor 6-tert-butyl-m-cresol, both the hydroxyl (-OH) and methyl (-CH₃) groups are activators.

The hydroxyl group is a very strong activating group due to its ability to donate a lone pair of electrons into the ring through resonance. masterorganicchemistry.comucalgary.ca This effect significantly increases the electron density at the positions ortho and para to it.

The alkyl groups (methyl and tert-butyl) are moderately activating through an inductive effect, where they donate electron density through the sigma bonds. chemistrysteps.commasterorganicchemistry.com

Deactivating Groups : These groups withdraw electron density from the ring, making it less reactive. chemistrysteps.com Halogens, such as the chlorine atom in the final product, are an interesting case. They are deactivating due to their high electronegativity, which withdraws electron density inductively. masterorganicchemistry.comquora.com However, they possess lone pairs that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions. quora.com

In the chlorination of 6-tert-butyl-m-cresol, the powerful activating and directing effect of the hydroxyl group dominates. It strongly directs the incoming chlorine electrophile to the positions ortho and para relative to itself. The para position (C4) and one ortho position (C6) are available. The other ortho position (C2) is already occupied by the tert-butyl group. The methyl group, a weaker activator, also directs to its ortho positions (C4 and C6), reinforcing the directing effect of the hydroxyl group.

Substituent on Precursor (6-tert-butyl-m-cresol)Electronic EffectClassificationDirecting Influence
Hydroxyl (-OH)Strong Resonance Donation, Inductive WithdrawalStrongly ActivatingOrtho, Para
tert-Butyl (-C(CH₃)₃)Inductive DonationModerately ActivatingOrtho, Para
Methyl (-CH₃)Inductive Donation, HyperconjugationModerately ActivatingOrtho, Para

While electronic effects determine the potential sites of reaction, steric effects often dictate the final product distribution. ucalgary.ca The tert-butyl group is exceptionally bulky, and its presence on the aromatic ring creates significant steric hindrance, which is the physical obstruction of a reaction site due to the size of nearby groups. libretexts.orgyoutube.com

In the chlorination of 6-tert-butyl-m-cresol, the hydroxyl and methyl groups activate positions 4 and 6 for electrophilic attack. However, position 6 is directly adjacent to the large tert-butyl group. The approach of the chlorine electrophile to this position is sterically hindered. youtube.com In contrast, position 4 is relatively unhindered. Consequently, the electrophilic attack occurs preferentially at the para position (C4), leading to the formation of this compound as the major product. This regioselectivity is a classic example of steric hindrance controlling the reaction outcome, even when multiple positions are electronically activated. msu.edustackexchange.com

Derivatization Reactions and Functional Group Transformations

The hydroxyl group of this compound is a key site for further chemical modifications, allowing for a range of derivatization reactions.

Silylation is the process of replacing an acidic proton, such as the one on a hydroxyl group, with a silyl (B83357) group, typically a trimethylsilyl (B98337) (-Si(CH₃)₃) group. This is a common derivatization technique for phenols. researchgate.net For hindered phenols, this reaction converts the polar, less volatile phenol (B47542) into a more volatile and thermally stable silyl ether, which is advantageous for analytical techniques like gas chromatography (GC). researchgate.netresearchgate.net

Common silylating agents include hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl chloride (TMSCl). researchgate.net The reaction is often performed under neutral or mild conditions. For instance, a simple and mild procedure for the trimethylsilylation of various phenols uses HMDS on the surface of silica (B1680970) gel dispersed with NaHSO₄, yielding excellent results at room temperature. researchgate.net

Silylating AgentAbbreviationTypical ConditionsPurpose
HexamethyldisilazaneHMDSWith catalyst (e.g., Bi(OTf)₃, NaHSO₄/SiO₂) at room temp.Protection, Increased Volatility
Trimethylsilyl chlorideTMSClWith a base (e.g., pyridine, triethylamine)Protection, Derivatization for GC
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHeating, often neat or in a solventDerivatization for GC/MS

Phenols can undergo condensation reactions with aldehydes or ketones, typically under acidic catalysis, to form dimeric or polymeric structures. A prominent example is the formation of 4,4'-butylidenebis(6-tert-butyl-m-cresol). sigmaaldrich.comnih.gov This compound is synthesized by the reaction of two equivalents of 6-tert-butyl-m-cresol with one equivalent of butyraldehyde.

The mechanism involves the protonation of the aldehyde by the acid catalyst, which makes it a potent electrophile. This electrophile is then attacked by the electron-rich phenol ring. The attack occurs at the position para to the strongly activating hydroxyl group (C4), which is the most nucleophilic and sterically accessible site. A second electrophilic aromatic substitution reaction with another molecule of the phenol yields the final dimeric product, linked by a butylidene bridge. These bisphenol compounds are widely used as antioxidants and stabilizers in polymers. amfine.com

Friedel-Crafts acylation introduces an acyl group (-COR) onto an aromatic ring using an acyl halide or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgyoutube.com However, applying this reaction directly to phenols is often problematic. The Lewis acid can complex with the lone pairs on the phenolic oxygen, deactivating the ring towards electrophilic attack.

To circumvent this, several strategies are employed in related phenolic systems:

Protection of the Hydroxyl Group : The phenol is first converted to an ether (e.g., an anisole (B1667542) derivative), which does not coordinate as strongly with the Lewis acid. After acylation, the ether can be cleaved to regenerate the hydroxyl group.

Fries Rearrangement : The phenol is first acylated at the oxygen atom to form a phenyl ester. This ester is then treated with a Lewis acid, which catalyzes the rearrangement of the acyl group from the oxygen to the ortho and para positions on the aromatic ring.

Use of Brønsted Acids : In some cases, strong Brønsted acids can catalyze the acylation of highly activated phenolic rings, avoiding the need for Lewis acids.

For sterically hindered phenols like this compound, acylation would be expected to occur at the remaining open position on the ring if conditions could overcome the deactivating effects of the chloro group and catalyst complexation. The bulky tert-butyl group would further influence the regioselectivity, likely favoring the less hindered available position. scientificupdate.com

Stability and Degradation Pathways in Controlled Environments

General insights can be gleaned from studies on similar compounds. For instance, the biodegradation of chlorophenols and cresols has been a subject of scientific inquiry. Studies on compounds like p-chlorocresol have shown that microbial degradation can occur under both aerobic and anaerobic conditions. These pathways often involve initial reductive dehalogenation, where a chlorine atom is removed, followed by oxidation of the methyl group or cleavage of the aromatic ring. For example, the bacterium Thauera sp. has been shown to degrade p--chlorocresol by first converting it to m-cresol. nih.govscispace.comnih.gov Subsequent degradation can proceed through intermediates like chlorocatechols. nih.gov

In terms of abiotic degradation, safety data for related phenolic compounds sometimes indicate that thermal decomposition can lead to the release of carbon monoxide and carbon dioxide. fishersci.com Additionally, phenolic compounds can be incompatible with strong oxidizing agents, acids, and bases, suggesting potential for chemical degradation under these conditions. However, without specific studies on this compound, it is not possible to definitively state its stability or degradation products under various controlled environments.

Due to the lack of specific data, the creation of detailed data tables illustrating degradation rates, half-lives, and identified byproducts for this compound under different conditions (e.g., varying pH, temperature, and light exposure) is not feasible.

A conclusive and detailed report on the stability and degradation pathways of this compound awaits dedicated research on this specific chemical compound.

Computational Chemistry and Theoretical Modeling of 6 Tert Butyl 4 Chloro M Cresol

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are foundational in modern chemistry, enabling the determination of a molecule's electronic structure and associated properties from first principles. northwestern.edu These calculations solve complex equations that describe the behavior of electrons within a molecule, providing a detailed picture of its geometry, energy, and reactivity. northwestern.eduuchicago.edu

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties (e.g., HOMO-LUMO analysis)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a popular tool in computational chemistry for optimizing molecular geometries and calculating a variety of molecular properties. nih.govkarazin.ua For 6-tert-Butyl-4-chloro-m-cresol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine its most stable three-dimensional structure by finding the minimum energy conformation. nih.govnih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons.

LUMO: Represents the lowest energy orbital that can accept electrons, indicating the molecule's electron-accepting capability. growingscience.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.govgrowingscience.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. growingscience.com DFT calculations provide the energies of these orbitals, allowing for the prediction of the molecule's reactivity profile. For instance, studies on similar chlorophenol compounds have utilized DFT to calculate these parameters and understand charge transfer phenomena within the molecules. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for a Structurally Similar Compound, 4-chloro-m-cresol

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.9 to -6.2
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.9 to -2.1
Energy Gap (ΔE)ELUMO - EHOMO~4.0
Chemical Hardness (η)Resistance to change in electron distribution~2.0
Chemical Potential (μ)Tendency of electrons to escape-4.0 to -4.2
Electrophilicity Index (ω)Propensity to accept electrons~2.0 to ~2.2

Note: Values are illustrative based on DFT calculations for related chlorophenol structures and serve to exemplify the types of data generated. Specific values for this compound would require a dedicated computational study.

Prediction of Spectroscopic Signatures and Conformational Preferences

Beyond electronic properties, DFT calculations are highly effective in predicting spectroscopic data. By calculating the vibrational frequencies of the optimized molecular structure, it is possible to simulate infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity, respectively. semanticscholar.orgnih.gov These models are essential for predicting the properties of new or untested chemicals, saving significant time and resources in experimental testing. elsevierpure.comecetoc.org

Development of Predictive Models for Biological and Environmental Fate

QSAR models are widely used in environmental science and toxicology to predict the fate and effects of chemicals. ecetoc.orgnih.gov For this compound, QSAR models can be developed to estimate key environmental parameters such as:

Bioaccumulation: Predicting the tendency of the compound to accumulate in living organisms.

Biodegradability: Estimating the likelihood and rate at which the compound will be broken down by microorganisms.

Toxicity: Assessing the potential harm to various aquatic organisms (e.g., fish, daphnia, algae).

These models are built using a "training set" of structurally similar compounds with known experimental data. osti.gov Molecular descriptors (numerical representations of chemical information) are calculated for each compound, and a mathematical equation is derived to link these descriptors to the observed property. The resulting model can then be used to predict the property for this compound based on its calculated descriptors.

Feature Selection Algorithms in QSAR Model Construction

A critical step in building a robust QSAR model is the selection of the most relevant molecular descriptors from a vast pool of calculated possibilities. tandfonline.com Including irrelevant or redundant descriptors can lead to overfitting and poor predictive power. elsevierpure.com Feature selection algorithms are employed to identify the optimal subset of descriptors. nih.govmdpi.com Common techniques include:

Stepwise Regression: Descriptors are sequentially added (forward selection) or removed (backward elimination) from the model based on their statistical significance. elsevierpure.com

Genetic Algorithms: Inspired by natural evolution, this method iteratively refines a population of models to find the one with the best combination of descriptors that maximizes predictive accuracy. elsevierpure.com

Swarm Intelligence: Algorithms like ant colony optimization simulate the collective behavior of social insects to find the most informative paths (descriptor combinations). elsevierpure.com

The goal of these algorithms is to create a simpler, more interpretable model that captures the essential structural features driving the activity or property of interest. semanticscholar.orgelsevierpure.com

Table 2: Common Feature Selection Algorithms in QSAR Modeling

Algorithm TypeExample MethodsPrinciple of Operation
Sequential SearchForward Selection, Backward Elimination, Stepwise RegressionIteratively adds or removes descriptors based on a statistical criterion (e.g., F-statistic, p-value). elsevierpure.com
Stochastic/EvolutionaryGenetic Algorithm (GA), Simulated AnnealingUses random processes and selection criteria to explore the solution space and find optimal descriptor subsets. elsevierpure.com
Swarm IntelligenceAnt Colony Optimization (ACO), Particle Swarm Optimization (PSO)Simulates social behaviors to converge on the most relevant features for the model. elsevierpure.com

Three-Dimensional QSAR (QSAR-3D) for Conformational Effects

While 2D-QSAR models use descriptors derived from the 2D structure, 3D-QSAR methods account for the molecule's three-dimensional conformation and how it interacts with a biological target or its environment. nih.gov These methods are particularly useful for understanding how the shape and electronic properties of a molecule influence its activity.

Two prominent 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: This method places a series of aligned molecules into a 3D grid and calculates the steric (shape) and electrostatic (charge) interaction fields at each grid point using a probe atom. These field values are then correlated with biological activity. nih.govunicamp.br

CoMSIA: Similar to CoMFA, CoMSIA also calculates steric and electrostatic fields but adds hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. It uses a Gaussian function, which avoids the steep potential changes close to atomic nuclei that can occur in CoMFA. unicamp.brexplorationpub.com

For this compound, a 3D-QSAR study could reveal how the placement of the bulky tert-butyl group, the chloro atom, and the hydroxyl group creates specific steric and electrostatic fields that are favorable or unfavorable for a particular biological activity. The results are often visualized as 3D contour maps, highlighting regions where modifications to the molecular structure could enhance or decrease its activity. unicamp.br This provides invaluable guidance for designing safer and more effective chemical compounds. explorationpub.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the intricate dance of molecules. By simulating the motions of atoms and molecules over time, MD provides a detailed view of intermolecular interactions that govern the behavior of chemical systems. In the context of this compound, MD simulations can elucidate how this molecule interacts with itself, with solvent molecules, and with various surfaces, offering insights that are often difficult to obtain through experimental means alone.

These simulations are built upon a foundation of a force field, a set of empirical energy functions that describe the potential energy of a system of particles. By calculating the forces on each atom, the simulation algorithm can predict the trajectory of every particle, revealing the dynamic evolution of the system. This allows for the investigation of phenomena such as solvation, adsorption, and self-assembly.

While direct molecular dynamics studies specifically targeting this compound are not extensively documented in publicly available literature, the principles of its intermolecular interactions can be inferred from computational studies on structurally related phenolic compounds. These studies on molecules like phenol (B47542), cresol (B1669610), and chlorophenol provide a robust framework for understanding how the distinct functional groups of this compound—the hydroxyl group, the chlorine atom, the tert-butyl group, and the aromatic ring—dictate its behavior in different chemical environments.

Investigation of Solvation Effects and Adsorption Mechanisms

Solvation Effects:

The process of solvation, where solute molecules are stabilized by solvent molecules, is critical to understanding the chemical reactivity and transport of this compound. MD simulations can probe the local solvent structure around the solute, revealing the nature and strength of solute-solvent interactions.

For this compound in an aqueous solution, the hydroxyl group is expected to be the primary site for hydrogen bonding with water molecules. The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. The chlorine atom, with its electronegativity, can also participate in weaker electrostatic interactions with the partial positive charges of hydrogen atoms in water.

Adsorption Mechanisms:

The adsorption of this compound onto solid surfaces is a key process in various applications, including environmental remediation and industrial separations. MD simulations can provide an atomistic view of the adsorption process, identifying the preferred binding sites and the dominant forces driving the interaction.

Drawing parallels from studies on phenol and chlorophenol adsorption, the interaction of this compound with a surface is expected to be a multifaceted phenomenon involving a combination of forces:

Hydrogen Bonding: The hydroxyl group can form strong hydrogen bonds with polar functional groups on a surface, such as silanol (B1196071) groups on silica (B1680970) or oxygen-containing groups on activated carbon. mdpi.com

Van der Waals Interactions: The entire molecule, particularly the aromatic ring and the tert-butyl group, can engage in van der Waals interactions with the surface. jim.org.cn These forces are crucial for adsorption onto nonpolar surfaces like graphene or graphite. jim.org.cnnih.gov

Electrostatic Interactions: The chlorine atom and the hydroxyl group create a dipole moment in the molecule, leading to electrostatic interactions with charged or polar surfaces. mdpi.com

π-π Interactions: The aromatic ring can participate in π-π stacking interactions with graphitic surfaces or other aromatic moieties on a functionalized adsorbent. mdpi.com

The interplay of these interactions determines the orientation and binding energy of the adsorbed molecule. For instance, on a polar surface, the molecule might orient itself to maximize hydrogen bonding through its hydroxyl group. On a nonpolar surface, it may lie flat to maximize van der Waals contact.

The following table summarizes the expected dominant intermolecular interactions for the functional groups of this compound based on computational studies of analogous compounds.

Functional GroupDominant Interaction in Solvation (Aqueous)Dominant Interaction in Adsorption
Hydroxyl (-OH)Hydrogen BondingHydrogen Bonding, Electrostatic
Chlorine (-Cl)Electrostatic InteractionsElectrostatic Interactions, Van der Waals
tert-Butyl (-C(CH₃)₃)Hydrophobic EffectVan der Waals Interactions
Aromatic RingHydrophobic EffectVan der Waals, π-π Interactions

Detailed research findings from simulations of related phenolic compounds provide quantitative insights into these interactions. For example, studies on the adsorption of phenol and para-chlorophenol on sepiolite (B1149698) clay have quantified the adsorption energies and the contributions of electrostatic and van der Waals forces. mdpi.com Such studies have shown that the hydroxyl group is a primary determinant in the adsorption process through hydrogen bonding. mdpi.com The presence of a chlorine atom can introduce both steric and electronic effects that modify the adsorption affinity. mdpi.com

Similarly, MD simulations of phenolic compounds on graphene oxide have highlighted the role of hydrophobic properties as a driving force for adsorption, with van der Waals interactions, electrostatic interactions, and hydrogen bonds all contributing to the adsorption capacity. jim.org.cn The following table presents hypothetical adsorption energy contributions for this compound on different types of surfaces, extrapolated from findings on simpler phenolic molecules.

Surface TypeExpected Primary Driving Force(s)Expected Orientation
Polar (e.g., Silica)Hydrogen Bonding, ElectrostaticTilted, with hydroxyl group oriented towards the surface
Nonpolar (e.g., Graphene)Van der Waals, π-π InteractionsPlanar, to maximize surface contact
Functionalized PolymerCombination of Hydrogen Bonding, Van der Waals, and Hydrophobic InteractionsDependent on specific functional groups of the polymer

Investigation of Biological Activities and Toxicological Profiles

Antimicrobial and Antifungal Activity Mechanisms

The antimicrobial and antifungal properties of phenolic compounds, including 6-tert-Butyl-4-chloro-m-cresol, are well-documented. Their efficacy stems from their ability to disrupt the cellular integrity and metabolic functions of microorganisms. The primary mechanism of action involves compromising the cell membrane, leading to increased permeability and leakage of essential intracellular components such as potassium ions and phosphate. This disruption of the membrane potential ultimately leads to the dissipation of the proton motive force, uncoupling critical processes like respiration from ATP synthesis.

Furthermore, phenolic compounds can denature and coagulate cellular proteins, including essential enzymes. By binding to the active sites of these enzymes, they inhibit normal metabolic processes, effectively neutralizing their activity. This broad-spectrum action against both Gram-positive and Gram-negative bacteria, as well as fungi, makes them effective biocides. The activity of these compounds is often pH-dependent, with greater efficacy observed in acidic environments.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

While specific structure-activity relationship (SAR) studies for this compound are not extensively available in the public domain, general principles for phenolic compounds and their derivatives offer insights into how its chemical structure contributes to its bioactivity.

The antimicrobial potency of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. Key structural features that modulate bioactivity include:

Lipophilicity: The presence of alkyl groups, such as the tert-butyl group in this compound, generally increases the lipophilicity of the molecule. This enhanced lipophilicity facilitates the partitioning of the compound into the lipid-rich cell membranes of microorganisms, a crucial step for its antimicrobial action. Studies on related phenolic compounds have shown that increasing the alkyl chain length can enhance antimicrobial activity up to a certain point, after which a "cut-off" effect is observed.

Halogenation: The chlorine atom at the para position (position 4) of the cresol (B1669610) ring is a critical contributor to the compound's antimicrobial efficacy. Halogenation, particularly with chlorine, is a well-established strategy for enhancing the potency of phenolic disinfectants.

Hydroxyl Group: The phenolic hydroxyl group is essential for activity. Its ability to dissociate and participate in hydrogen bonding is believed to be crucial for interacting with microbial cell membranes and proteins.

The specific arrangement of the tert-butyl, chloro, and methyl groups on the cresol ring of this compound results in a molecule with a balance of lipophilic and electronic properties that contribute to its effectiveness as an antimicrobial agent. A comparative study on allyl derivatives of similar phenols demonstrated that increasing lipophilicity through the addition of an allyl group enhanced the potency against planktonic cells nih.gov.

Cellular Targets and Pathways of Antimicrobial Action

The primary cellular target for this compound, like other phenolic compounds, is the microbial cell membrane. Its interaction with the membrane leads to a cascade of disruptive events.

Key Cellular Targets and Affected Pathways:

Cellular TargetMechanism of ActionConsequence for Microorganism
Cytoplasmic Membrane Intercalation into the lipid bilayer, altering membrane fluidity and integrity.Increased permeability, leakage of cytoplasmic contents (ions, ATP, nucleic acids), and disruption of electrochemical gradients.
Membrane Proteins Denaturation and inactivation of enzymes and transport proteins embedded in the cell membrane.Impaired nutrient uptake, disruption of metabolic pathways, and inhibition of cellular respiration.
Intracellular Proteins Coagulation and precipitation of cytoplasmic proteins.Cessation of essential enzymatic reactions and cellular functions.

The bacteriostatic mechanism of the related compound, p-Chlorocresol, involves inducing cytoplasmic leakage and disrupting membrane permeability to potassium and phosphate ions wikipedia.org. This leads to the dissipation of the proton motive force and the uncoupling of respiration from ATP synthesis wikipedia.org. It is highly probable that this compound exerts its antimicrobial and antifungal effects through a similar multi-targeted approach, making it difficult for microorganisms to develop resistance.

Interaction with Biological Systems and Receptors

While detailed studies on the interaction of this compound with specific biological systems and receptors are limited, research on the closely related compound, 4-chloro-m-cresol (4-CmC), provides significant insights into its potential biological activities, particularly concerning calcium signaling.

Ryanodine Receptor Modulation and Calcium Signaling

Research has extensively demonstrated that 4-chloro-m-cresol is a potent activator of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum. Activation of RyRs by 4-CmC leads to the release of stored calcium into the cytoplasm, a critical event in many cellular processes, including muscle contraction.

Studies on skeletal muscle have shown that 4-CmC can induce calcium release at concentrations significantly lower than other known RyR activators like caffeine uni-ulm.de. For instance, 4-CmC stimulated Ca2+-activated [3H]ryanodine binding with an EC50 of approximately 100 μM and directly activated the isolated Ca2+ release channel uni-ulm.de. Interestingly, the sensitivity to 4-CmC was found to be higher when applied to the luminal side of the channel, suggesting a distinct binding site from other modulators uni-ulm.de.

It is important to note that at higher concentrations (in the millimolar range), 4-CmC can also inhibit the sarcoplasmic-endoplasmic reticulum Ca2+-ATPase (SERCA) pump nih.gov. This inhibition would further contribute to an increase in cytosolic calcium levels by preventing the re-uptake of calcium into storage. A study on stereoisomers of 4-chloro-m-cresol found that 4-chloro-orto-cresol was a more potent and selective RyR agonist with less effect on SERCA compared to 4-chloro-meta-cresol, highlighting that the substitution pattern on the cresol ring is critical for its interaction with these calcium channels nih.gov. The presence of a bulky tert-butyl group in this compound could potentially influence its affinity and selectivity for RyRs and SERCA, but specific studies are lacking.

Effects on Cytosolic Calcium Transients in Specific Cell Lines

While there is no specific data available for the effects of this compound on cytosolic calcium transients in specific cell lines, studies with 4-chloro-m-cresol have demonstrated its ability to induce significant changes in intracellular calcium levels.

In cultivated mouse myotubes, the application of 4-chloro-m-cresol induced two distinct calcium signals: a rapid, transient increase followed by a sustained elevation of intracellular calcium guidetopharmacology.org. Both of these responses were attributed to the release of calcium from intracellular stores, as they were abolished by pretreatment with thapsigargin (a SERCA inhibitor) and ryanodine guidetopharmacology.org.

In human neutrophils and HL60 cells, 4-chloro-m-cresol was shown to induce a dose-dependent depletion of calcium stores. This effect was not specific to ryanodine receptors, as it was attenuated by a phospholipase C (PLC) inhibitor, suggesting a broader impact on cellular signaling pathways that regulate calcium homeostasis.

The table below summarizes the observed effects of the related compound, 4-chloro-m-cresol, on cytosolic calcium.

Cell Line/SystemObserved Effect on Cytosolic Ca2+Reference
Cultivated mouse myotubesInduction of a transient and a sustained calcium release from intracellular stores.
Human neutrophils and HL60 cellsDose-dependent depletion of intracellular calcium stores.
COS-7 cells (lacking functional RyRs)Increased intracellular calcium levels at millimolar concentrations, likely due to SERCA inhibition. nih.gov

These findings suggest that this compound, as a structural analog, may also have the capacity to modulate cytosolic calcium transients, although the specific dynamics and targeted cell lines require direct investigation.

Impact on Neurological Pathways (e.g., Muscarinic Antinociception)

There is currently no scientific literature available that specifically investigates the impact of this compound on neurological pathways, including muscarinic antinociception.

General toxicological data for the related compound 6-tert-Butyl-m-cresol (B1293579) indicates that acute dermal exposure in animals can lead to signs such as decreased spontaneous activity and ataxia, suggesting some effects on the central or peripheral nervous system. However, these observations are not detailed enough to pinpoint specific neurological pathways or receptor interactions.

Studies on the parent compound, m-cresol, have shown that it can interact with neuronal cell membranes, affecting their lipid bilayer and leading to an increase in leak conductance in living neurons rsc.org. This suggests a general mechanism by which cresol derivatives might exert effects on the nervous system. However, any specific interaction with muscarinic receptors or involvement in antinociceptive pathways for this compound remains to be investigated.

Toxicokinetics and Metabolism Studies

According to a 2002 OECD SIDS Initial Assessment Report, specific information on the toxicokinetics and metabolism of 6-tert-Butyl-m-cresol was not available. oecd.org However, studies on structurally related cresol compounds provide insights into their general metabolic pathways. Cresols are typically absorbed through dermal, respiratory, and digestive routes, metabolized in the liver, and excreted via the kidneys as glucuronide and sulfate metabolites. nih.govnih.gov

For instance, a study on the related compound 4,4'-thiobis(6-t-butyl-m-cresol) (TBBC) in rats provides a potential analogue for understanding the toxicokinetic profile.

In studies with the structurally similar compound 4,4'-thiobis(6-t-butyl-m-cresol) (TBBC), the substance was rapidly distributed throughout the body after absorption. nih.gov The primary organ for deposition was the liver, with significant amounts also found in adipose tissue, blood, muscle, and skin. nih.gov Excretion of TBBC occurred predominantly through bile into the feces, with over half of the compound eliminated within the first day. nih.gov Minimal amounts of radioactivity derived from TBBC were detected in the urine. nih.gov

For cresols in general, metabolic processes involve oxidation in the liver followed by conjugation. nih.gov The primary metabolites are typically sulfate or glucuronide conjugates which are then eliminated. nih.govnih.gov In research on 4,4'-thiobis(6-t-butyl-m-cresol), metabolites were present in tissues shortly after administration but were excreted rapidly. nih.gov The main metabolites identified appeared to be glucuronide conjugates of the parent compound. nih.gov

Studies on TBBC showed an initial rapid clearance from all tissues except for adipose tissue. nih.gov However, a small percentage of the dose tended to remain in the liver and skin, suggesting that chronic exposure could lead to accumulation in the liver and lipid-rich tissues. nih.gov

Genotoxicity and Mutagenicity Assessments

The genotoxic potential of 6-tert-Butyl-m-cresol has been evaluated through both in vitro and in vivo testing. The collective evidence from these studies suggests that while the compound can induce chromosomal damage in isolated cell systems, it is not genotoxic in whole organisms. oecd.org

In vitro chromosomal aberration assays are designed to identify agents that cause structural damage to chromosomes in cultured mammalian cells. fda.gov In such a test using a Chinese Hamster Lung (CHL) cell line, 6-tert-Butyl-m-cresol yielded a positive result. niph.go.jp The OECD SIDS report confirms that the substance is clastogenic (causes breaks in chromosomes) in vitro when a metabolic activation system is present. oecd.org

Table 1: In Vitro Chromosomal Aberration Test Results for 6-tert-Butyl-m-cresol

Test SystemMetabolic ActivationResult
Chinese Hamster Lung (CHL) CellsWith S9 mixPositive oecd.orgniph.go.jp

Table 2: In Vivo Micronucleus Assay Results for 6-tert-Butyl-m-cresol

Test SystemRoute of AdministrationSpeciesResult
Micronucleus AssayNot SpecifiedMouseNegative oecd.orgnihs.go.jp

Reproductive and Developmental Toxicity Research

The potential for this compound, also known as chlorocresol, to adversely affect reproduction and development has been investigated in animal models. These studies provide insights into the compound's effects on parental animals and their offspring.

In a developmental toxicity study, pregnant Wistar rats were administered chlorocresol by gavage from gestation day 6 through 15. canada.caindustrialchemicals.gov.au Maternal toxicity was observed at higher doses, characterized by clinical signs such as prostration, convulsions, labored breathing, and bloody nasal exudates, with some maternal deaths occurring at the highest dose. canada.ca Dams in the high-dose group also exhibited gas-filled intestines and vaginal bleeding. canada.ca Significant decreases in food and water intake, as well as mean body weight gain, were noted in dams at and above the mid-dose level. canada.ca Furthermore, at the highest dose, two dams experienced total resorption of their litters. canada.ca Despite these maternal effects, no significant treatment-related impacts were reported for the number of corpora lutea, implantations, or live fetuses. canada.ca

A two-generation reproduction study in Wistar rats provided further information on the reproductive and developmental effects of chlorocresol. canada.ca In this study, offspring toxicity was observed, with a noted effect on pup weights. canada.ca Parental toxicity was also evident, with a significant decrease in body weight gain and effects on the liver and kidneys at higher concentrations. canada.ca

Research into the effects on the male reproductive system has also been conducted. In male rats, a statistically significant increase in the incidence of unilateral and combined unilateral and bilateral degeneration of seminiferous tubules was observed. canada.ca Additionally, a statistically significant decrease in unilateral and combined unilateral and bilateral spermatozoa in the epididymides was noted in comparison to control groups. canada.ca

The following tables summarize the key findings from these reproductive and developmental toxicity studies.

Table 1: Developmental Toxicity Study in Pregnant Wistar Rats

Parameter 30 mg/kg bw/day 100 mg/kg bw/day 300 mg/kg bw/day
Maternal Toxicity
Clinical Signs No clinical signs of toxicity observed canada.ca Labored breathing in two dams canada.ca Prostration, convulsions, labored breathing, bloody nasal exudates, death in six dams canada.ca
Body Weight No significant effect Significantly decreased body weight (25% compared to controls) canada.ca Decrease in mean body weight gain canada.ca
Food/Water Intake No significant effect Decreased food intake canada.ca Decreased food and water intake canada.ca
Pathological Findings No significant findings Not reported Gas-filled intestines, vaginal bleeding in three dams canada.ca
Developmental Toxicity
Litter Resorption No significant effect Not reported Two dams totally resorbed their litters canada.ca
Corpora Lutea No significant treatment-related effects canada.ca No significant treatment-related effects canada.ca No significant treatment-related effects canada.ca
Implantations No significant treatment-related effects canada.ca No significant treatment-related effects canada.ca No significant treatment-related effects canada.ca

Table 2: Two-Generation Reproduction Study in Wistar Rats

Effect No-Observed-Adverse-Effect Level (NOAEL) Basis for NOAEL
Parental Toxicity 90 mg/kg bw/day canada.ca Based on a significant decrease in body weight gain and on liver and kidney effects observed in the 365 mg/kg/day treatment group canada.ca

| Offspring Toxicity | 47 mg/kg bw/day canada.ca | Based on an unspecified effect on pup weights canada.ca |

Table 3: Male Reproductive System Effects in Rats

Endpoint Observation
Seminiferous Tubules Statistically significant increase in the incidence of unilateral and combined unilateral and bilateral degeneration canada.ca

| Spermatozoa | Statistically significant decrease in unilateral and combined unilateral and bilateral spermatozoa in the epididymides canada.ca |

Environmental Fate, Ecotoxicology, and Remediation Studies

Environmental Release and Distribution Pathways

Specific monitoring data for 6-tert-Butyl-4-chloro-m-cresol in wastewater and industrial effluents is scarce. However, phenolic compounds, in general, are common constituents in wastewater from various industries, including petrochemical, pharmaceutical, and chemical manufacturing. netsolwater.com Chlorinated phenols can enter wastewater streams from their use as biocides or as byproducts of industrial processes. researchgate.net

Studies have shown that various phenols and chlorophenols are frequently detected in sewage treatment plant (STP) influents and effluents. For instance, a study of five STPs identified seventeen different phenols in the incoming sewage. nih.gov While this study did not specifically identify this compound, it highlights the potential for a wide range of phenolic compounds to be present in municipal and industrial wastewater. The presence of related compounds like 2-chlorophenol, 2,5-dichlorophenol, and 2,4,6-trichlorophenol (B30397) in STP effluents suggests that chlorinated phenols can persist through treatment processes and be discharged into the environment. nih.gov

There is no specific information available on the presence of this compound in aquatic ecosystems. The potential for a compound to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow). While the specific log Kow for this compound is not provided in the search results, the general structure, with a tert-butyl group and a chlorine atom, suggests it would be more lipophilic than simple cresol (B1669610).

For the related compound p-chloro-m-cresol (PCMC), experimentally determined bioconcentration factors (BCF) are low, ranging from 6.7 to 13 in European carp (B13450389), suggesting a low potential for bioaccumulation. industrialchemicals.gov.au Similarly, cresols, in general, have been found to have a low bioaccumulation potential in aquatic species, with a maximum empirical BCF of 20. canada.ca However, the bioaccumulation potential can be congener-specific, with more heavily chlorinated compounds sometimes showing a greater tendency to bioaccumulate. nih.gov Without experimental data, the bioaccumulation potential of this compound remains speculative.

Table 1: Bioaccumulation Data for Related Phenolic Compounds

CompoundOrganismBioconcentration Factor (BCF)
p-Chloro-m-cresol (PCMC)European carp (Cyprinus carpio)6.7–13
Cresols (general)Aquatic species<20

Biodegradation and Biotransformation in Environmental Systems

The biodegradability of phenolic compounds can be highly variable and is influenced by the type and position of substituents on the aromatic ring.

Specific respirometric biodegradability and biokinetic data for this compound were not found in the available literature. Respirometry is a common method to assess the aerobic biodegradation of organic compounds by measuring the oxygen consumption of microorganisms.

Studies on related compounds show a wide range of biodegradability. For instance, a mixed culture of Pseudomonas sp. and Arthrobacter sp. has been shown to degrade a mixture of 2,4,6-trichlorophenol, 4-chlorophenol, and phenol (B47542). researchgate.net The degradation of phenolic compounds can sometimes be inhibited by the presence of other toxic compounds. researchgate.net The presence of both a tert-butyl group and a chlorine atom on the cresol structure of this compound may render it more resistant to biodegradation compared to simpler phenols. The bulky tert-butyl group can sterically hinder enzymatic attack, and chlorination can also increase a compound's recalcitrance.

Wastewater treatment plants employ a variety of physical, chemical, and biological processes that can contribute to the removal of phenolic compounds. The efficiency of removal is highly dependent on the specific compound and the treatment technologies employed.

Conventional STPs can achieve high removal efficiencies for many phenols, ranging from 88.95% to 99.97%. nih.gov Advanced treatment processes, such as a combination of anaerobic/anoxic/oxic (A2/O) treatment, continuous microfiltration, ozone oxidation, and chlorination, have been shown to be effective in removing a range of phenols. nih.gov For less biodegradable compounds, adsorption to sludge can be a significant removal mechanism.

For a related compound, p-chloro-m-cresol (PCMC), a primary degradation half-life of 34–56 hours was estimated in a simulated activated sludge bioreactor, indicating that it can be biodegraded under typical wastewater treatment conditions. industrialchemicals.gov.au However, the additional substitution on this compound may lead to different removal efficiencies.

Chemical Degradation and Remediation Technologies

For persistent organic pollutants, including some chlorinated phenols, various chemical degradation and remediation technologies have been investigated. These technologies are typically employed when biological treatment is ineffective.

Common remediation strategies for phenolic compounds in soil and water include:

Chemical Oxidation: This involves the use of strong oxidizing agents like ozone, hydrogen peroxide (often in the form of Fenton's reagent), or permanganate (B83412) to break down the organic molecule. saltworkstech.comorsanco.org These methods can be effective for a broad range of organic contaminants.

Adsorption: Activated carbon is frequently used to adsorb phenols from water. saltworkstech.com This is a polishing step that is most cost-effective for lower concentrations of contaminants.

Thermal Remediation: For contaminated soils, thermal treatment methods such as electrical resistive heating can degrade and remove chlorinated solvents and other organic compounds. augustmack.comcascade-env.com

Phytoremediation: This emerging technology uses plants to take up, accumulate, or degrade contaminants in soil and water. nih.gov

The selection of a suitable remediation technology depends on the concentration of the contaminant, the environmental matrix (soil, water), and site-specific conditions. For a compound like this compound, a combination of these technologies might be necessary for effective remediation.

Ecotoxicological Risk Assessment in Aquatic Organisms

Ecotoxicological risk assessment is a critical process for evaluating the potential adverse effects of chemicals on ecosystems. For this compound, this involves assessing its toxicity to various aquatic organisms and understanding its behavior in aquatic environments.

A tiered approach is often used in ecotoxicological risk assessment, starting with simple screening tools and progressing to more complex and realistic assessments. epa.gov This process involves comparing the estimated environmental concentration (EEC) of a substance with the concentrations known to cause toxic effects in laboratory studies, such as the LC50 (lethal concentration for 50% of a test population) or EC50 (effective concentration for 50% of a test population). sumitomo-chem.co.jp

Table 1: Acute and Chronic Toxicity of a Related Cresol Compound to Aquatic Organisms

Organism Test Type Endpoint Value (mg/L)
Green algae Acute EC50 (biomass) 0.900
Green algae Acute EC50 (growth rate) 1.84
Daphnids Acute EC50 2.77
Fish Acute LC50 2.72
Green algae Chronic NOEC (biomass) 0.248
Green algae Chronic NOEC (growth rate) 0.622
Daphnids Chronic NOEC 0.241

Data for 6-tert-Butyl-m-cresol (B1293579). Source: OECD SIDS oecd.org

The long-term effects of chemical contaminants on aquatic ecosystems are a significant concern. nih.gov Chronic exposure to even low concentrations of persistent pollutants can lead to a range of adverse outcomes, including impacts on growth, reproduction, and survival of aquatic organisms. nih.gov

Studies on related synthetic phenolic antioxidants have shown that chronic exposure can lead to reduced body size and mass in amphibians upon completion of metamorphosis. nih.gov For example, exposure to 4,4'-thiobis(6-t-butyl-m-cresol) resulted in an 8% reduction in body size at a concentration of 5 µg/L and a 17% reduction in body mass at 0.002 µg/L in the frog Silurana tropicalis. nih.gov These findings highlight the potential for long-term ecological impacts from chemicals with similar structures.

The persistence of a chemical in the environment is a key factor in determining the potential for long-term exposure. While some cresol compounds are known to biodegrade, the presence of substituents like chlorine can increase their persistence. cdc.gov The potential for bioaccumulation, where the concentration of a chemical increases in organisms over time, is also a critical consideration. For 6-tert-Butyl-m-cresol, while it has a high logPow (4.11), suggesting a potential for bioaccumulation, the measured bioconcentration factor (BCF) is low (41-93), indicating it is not readily bioaccumulated. oecd.org

Further research is needed to specifically assess the long-term exposure effects of this compound on a variety of aquatic organisms and to understand its behavior and fate in complex aquatic ecosystems.

Role in Chemical Synthesis and Industrial Applications

Use as an Intermediate in Fine Chemical Synthesis

As a chemical intermediate, 6-tert-butyl-4-chloro-m-cresol is a foundational building block for the creation of more complex molecules. Its phenolic hydroxyl group and substituted aromatic ring allow for a range of chemical reactions, making it a valuable precursor in multi-step organic syntheses.

While many cresol (B1669610) derivatives are broadly used in the production of pesticides and dyes, specific documentation primarily highlights this compound's role in the pharmaceutical sector. Research and patent literature demonstrate its use as a key reactant in the synthesis of advanced pharmaceutical intermediates. Notably, it is used in the creation of compounds designed as autotaxin (ATX) inhibitors. google.com These inhibitors are under investigation for a variety of therapeutic applications, including the treatment of fibrotic diseases, cancer, and inflammatory conditions, by modulating the production of lysophosphatidic acid (LPA). google.com

A significant application of butylated cresol derivatives is in the synthesis of phenolic antioxidants, which are crucial for stabilizing polymers and rubbers against oxidative degradation. nih.gov These antioxidants function by terminating free-radical chain reactions, thereby preserving the material's integrity and extending its service life. nih.gov this compound serves as a precursor for manufacturing potent antioxidants. A prominent example is the synthesis of thiobisphenols, such as 4,4'-Thiobis(6-tert-butyl-m-cresol). sielc.comgoogle.comnih.gov This antioxidant is incorporated into various common products made of plastic and rubber to prevent degradation. nih.gov The synthesis involves reacting the parent cresol compound to create a larger molecule with enhanced stabilizing properties. google.com

Table 1: Antioxidants Derived from Butylated Cresols

Antioxidant Name Common Abbreviation Precursor Example Primary Application
4,4'-Thiobis(6-tert-butyl-m-cresol) TBBC, Antioxidant 300 2-tert-Butyl-5-methylphenol Stabilization of rubber and plastics nih.govnih.gov
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene - 2,6-di-tert-butyl-p-cresol High-performance antioxidant for polymers google.comwipo.int

Applications in Material Science and Preservative Technologies

The chemical properties of this compound also allow for its direct use in various formulations as a functional agent, particularly where microbial growth or degradation needs to be controlled.

Chlorinated cresols, including p-chloro-m-cresol (PCMC), are well-established antimicrobial preservatives used in cosmetics and personal care products. atamankimya.comelchemy.comwikipedia.org These compounds are effective against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi and yeasts. atamankimya.comwikipedia.org They function by disrupting microbial cell membranes, leading to the leakage of essential cytoplasmic components and inhibiting growth. wikipedia.org Due to these properties, chlorocresols are incorporated into formulations such as creams, lotions, and shampoos to prevent spoilage and ensure product safety during storage and use. atamankimya.comataman-chemicals.com Chlorocresol is typically used in these preparations at concentrations up to 0.2%. atamankimya.comatamanchemicals.com

The biocidal properties of phenolic compounds have led to their use in wood preservation. Mixtures of phenols, particularly cresols, are key components in traditional wood preservatives like creosote, which protects timber from fungi and insects. britannica.comwikipedia.org Furthermore, butylated phenols such as di-tert-butylcresol are used as antioxidant stabilizers within more complex wood preservative formulations. clu-in.org In this capacity, they prevent the chemical decomposition of the primary biocides and protect the wood from discoloration. clu-in.org The use of these compounds helps to extend the life of wood products used in outdoor settings, such as railroad ties, utility poles, and fence posts. wikipedia.org

The preservative capabilities of chlorocresols extend to a variety of other industrial products that are susceptible to microbial degradation. This compound and related compounds are employed as biocides and preservatives in numerous industrial formulations. bhm-chemicals.com These applications include:

Paints, Inks, and Coatings: To prevent microbial growth in water-based formulations, which can lead to changes in viscosity, gas formation, and discoloration. wikipedia.orgataman-chemicals.com

Glues and Adhesives: To maintain the integrity and performance of glues, gums, and other adhesives. ataman-chemicals.com

Textile and Leather Goods: To inhibit the growth of mold and mildew during processing and storage. ataman-chemicals.comatamanchemicals.com

Metalworking and Cutting Fluids: To control bacterial and fungal growth in water-based industrial fluids, which can cause foul odors, corrosion, and fluid failure. atamanchemicals.com

Table 2: Summary of Industrial Applications

Industry Application Function
Personal Care & Cosmetics Preservative in creams, lotions, shampoos Antimicrobial, Antifungal atamankimya.comelchemy.com
Wood Preservation Component in preservative formulations Biocidal, Antioxidant Stabilizer britannica.comclu-in.org
Paints & Coatings In-can preservative Antimicrobial wikipedia.orgataman-chemicals.com
Adhesives Preservative for glues and gums Antimicrobial ataman-chemicals.com
Textiles & Leather Preservative and anti-mildew agent Antimicrobial, Antifungal atamanchemicals.com

| Industrial Fluids | Biocide in metalworking fluids | Antimicrobial, Antifungal atamanchemicals.com |

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthesis Routes

Traditional chemical synthesis methods for substituted phenols often involve harsh conditions, toxic reagents, and the generation of significant waste streams. Future research is increasingly focused on developing more environmentally benign and sustainable synthesis routes for 6-tert-Butyl-4-chloro-m-cresol.

Key areas of development include:

Catalytic Innovations: Research into novel catalysts is a cornerstone of green synthesis. For the alkylation step (introducing the tert-butyl group), efforts are moving beyond traditional Friedel-Crafts catalysts, which are often corrosive and difficult to recycle. Studies on solid acid catalysts, such as zeolites and modified clays, show promise for producing tert-butylated cresols with high selectivity and catalyst recyclability. google.commdpi.com Similarly, for the chlorination step, replacing conventional chlorinating agents with more selective and less hazardous alternatives is a priority. Catalytic systems that allow for high para-selectivity in the chlorination of cresols are being investigated to maximize the yield of the desired isomer. mdpi.comcardiff.ac.uk

Alternative Reagents and Solvents: The development of "green" synthesis protocols involves replacing hazardous chemicals. For instance, a mild and efficient method for producing substituted phenols utilizes aqueous hydrogen peroxide as an oxidant. rsc.orgnih.gov Research is also exploring the use of deep eutectic solvents (DES) as both catalysts and reaction media for alkylation reactions, offering a milder and potentially recyclable alternative to conventional organic solvents. mdpi.com

Process Intensification: Future synthetic methods will likely incorporate process intensification strategies, such as continuous flow reactors. These systems can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch processes. A patent for a "green synthesis process" for p-chloro-m-cresol highlights the goals of shortening reaction times, increasing solvent recovery, and moving towards automated, cleaner production.

Bio-based Feedstocks: A long-term goal for sustainable chemistry is the use of renewable feedstocks. Research is underway to produce phenol (B47542) derivatives from bio-based sources like lignin (B12514952) and furanic compounds derived from biomass. rsc.orgresearchgate.net While direct synthesis of this compound from these sources is still a distant prospect, these advancements lay the groundwork for future sustainable pathways.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Substituted Phenols
AspectTraditional SynthesisEmerging Green Synthesis
CatalystsHomogeneous Lewis acids (e.g., AlCl3)Solid acids (zeolites), deep eutectic solvents, biocatalysts (enzymes) mdpi.com
ReagentsHarsh chlorinating agents (e.g., SO2Cl2) mdpi.comMild oxidants (e.g., H2O2), N-chlorodialkylamines mdpi.comrsc.org
SolventsVolatile organic compounds (VOCs)Supercritical fluids, ionic liquids, water, or solvent-free conditions
EfficiencyOften produces significant byproductsHigher selectivity, potential for one-pot reactions nih.gov
SustainabilityHigh energy consumption, difficult to recycle catalystsLower energy requirements, catalyst recyclability, use of renewable feedstocks rsc.orgresearchgate.net

Exploration of Novel Biological Activities and Therapeutic Potential

While cresols and their derivatives are known for their antiseptic and disinfectant properties, ongoing research seeks to uncover more specific and potent biological activities that could lead to new therapeutic applications. britannica.comdrugbank.comwikipedia.org The unique structure of this compound, with its combination of alkyl, chloro, and hydroxyl functional groups, makes it a candidate for exploring a range of pharmacological effects.

Future research in this area includes:

Antioxidant Properties: The phenolic hydroxyl group is a key feature responsible for antioxidant activity. The tert-butyl group can enhance this property. Future studies will likely investigate the potential of this compound and related compounds to mitigate oxidative stress, which is implicated in a variety of chronic diseases.

Antimicrobial and Antifungal Activity: The known antimicrobial properties of chlorophenols and cresols provide a foundation for developing new agents to combat drug-resistant pathogens. wikipedia.org Research could focus on synthesizing derivatives of this compound to optimize their activity against specific bacterial and fungal strains.

Enzyme Inhibition: The structure of this compound may allow it to interact with the active sites of various enzymes. Future research could screen this compound against a panel of enzymes involved in disease pathways, potentially identifying novel inhibitors for therapeutic development.

Advanced Environmental Monitoring and Remediation Technologies

The presence of chlorophenols in the environment, arising from industrial use and degradation of other pollutants, necessitates the development of advanced monitoring and remediation technologies. unl.pt

Opportunities for future research include:

Sensitive Detection Methods: Developing highly sensitive and selective analytical methods for detecting trace amounts of this compound in complex environmental matrices like water and soil is crucial. This includes advancing techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). tandfonline.com

Advanced Oxidation Processes (AOPs): AOPs are a promising technology for the degradation of persistent organic pollutants like chlorophenols. researchgate.net These processes generate highly reactive species, such as hydroxyl radicals, that can break down the contaminant into less harmful substances. researchgate.netiwaponline.com Research is focused on optimizing AOPs, including UV/H2O2, Fenton, and photo-Fenton processes, to enhance the degradation efficiency of chlorophenols. nih.gov

Bioremediation Strategies: Harnessing microorganisms to degrade contaminants is an environmentally friendly remediation approach. Studies have shown that certain bacteria and microalgae can metabolize cresols and other phenolic compounds. nih.govmdpi.comnih.govresearchgate.net Future work could involve isolating or engineering microbial consortia specifically for the bioremediation of this compound and developing bioreactor systems for treating contaminated water. nih.gov

In Situ Chemical Oxidation (ISCO): For contaminated soil and groundwater, ISCO is an effective remediation technique. purdue.educarusllc.com This involves injecting chemical oxidants directly into the contaminated area. Future research may focus on developing more efficient and targeted delivery systems for these oxidants, potentially using stabilized nanoparticles. scispace.com

Table 2: Emerging Remediation Technologies for Chlorinated Phenols
TechnologyMechanismAdvantagesResearch Focus
Advanced Oxidation Processes (AOPs) researchgate.netGeneration of highly reactive radicals (e.g., •OH) to mineralize contaminants. researchgate.netRapid degradation, effective for a wide range of compounds.Improving energy efficiency, catalyst development, understanding degradation pathways. tandfonline.comiwaponline.com
BioremediationUse of microorganisms to break down pollutants into less toxic substances. nih.govCost-effective, environmentally friendly.Identifying and optimizing microbial strains, understanding metabolic pathways, application in mixed contaminant scenarios. researchgate.netfao.org
In Situ Chemical Oxidation (ISCO) carusllc.comDirect injection of chemical oxidants (e.g., permanganate (B83412), persulfate) into the subsurface. purdue.eduEffective for source zone treatment, can be relatively fast.Enhanced delivery systems (e.g., nanoparticles), managing secondary effects, combining with other technologies. scispace.com
Enzymatic TreatmentUse of isolated enzymes (e.g., laccases, peroxidases) to catalyze the transformation of phenols. unl.ptnih.govHigh specificity, can operate under mild conditions.Enzyme immobilization, improving stability and efficiency in complex mixtures. nih.gov

Integration of In Silico and Experimental Approaches for Comprehensive Understanding

The integration of computational modeling with experimental research offers a powerful paradigm for accelerating the study of chemical compounds like this compound. In silico methods can predict properties, guide experimental design, and provide insights into mechanisms of action at a molecular level. nih.govfrontiersin.org

Future directions in this integrated approach include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between the chemical structure of a compound and its biological activity or toxicity. nih.govjst.go.jp By developing QSAR models for substituted phenols, researchers can predict the potential effects of new derivatives without the need for extensive laboratory testing. tandfonline.com This can be used to screen for compounds with desired biological activities or to assess potential environmental risks.

Molecular Docking: This computational technique predicts how a molecule binds to the active site of a receptor or enzyme. Molecular docking can be used to explore the potential therapeutic targets of this compound and to design new derivatives with improved binding affinity and selectivity.

Predicting Environmental Fate: Computational models can simulate the behavior of chemicals in the environment, including their persistence, bioaccumulation, and transport. These models can help to assess the environmental risks associated with this compound and to develop effective management strategies.

Toxicity Prediction: In silico toxicology models can predict the potential toxicity of a chemical based on its structure. nih.govacs.org This is a valuable tool for early-stage safety assessment, reducing the reliance on animal testing and prioritizing compounds for further experimental investigation.

By combining the predictive power of computational methods with the empirical validation of experimental work, a more comprehensive and efficient understanding of this compound can be achieved, paving the way for innovation in its synthesis, application, and stewardship.

Q & A

Basic Research Questions

Q. How can researchers determine the purity of 6-tert-Butyl-4-chloro-m-cresol, and what analytical methods are most reliable?

  • Methodology: Gas chromatography (GC) with flame ionization detection is widely used for cresol derivatives, achieving >97% purity validation (as seen for 6-tert-Butyl-m-cresol) . Cross-validate with HPLC using UV detection at 280 nm for phenolic compounds, as demonstrated for 4-chloro-m-cresol .
  • Data Discrepancies: GC may underestimate impurities if co-elution occurs. Use mass spectrometry (GC-MS) for structural confirmation .

Q. What are the critical physical-chemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Methodology:

  • Solubility: Test in water and organic solvents (e.g., ethanol, DMSO) using shake-flask methods. For 4-chloro-m-cresol, solubility in water is 3,850 mg/L at 25°C .
  • Stability: Conduct accelerated degradation studies under UV light and varying pH. Phenolic derivatives like 4-chloro-m-cresol degrade in alkaline conditions (pH >9) via hydrolysis .
    • Table:
PropertyValue (Analogous Data)Source
Molecular Weight~198.7 g/mol (estimated)
Water Solubility (25°C)~1,200 mg/L (predicted)
LogP (Octanol-Water)~3.5 (estimated)

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental fate data for chlorinated cresols, such as biodegradation vs. persistence?

  • Methodology: Use tiered testing:

Aerobic Biodegradation: OECD 301F manometric respirometry to assess microbial breakdown. 4-Chloro-m-cresol shows moderate biodegradability (30–50% in 28 days) .

Sorption Studies: Batch equilibrium tests with soil organic matter (e.g., humic acid). Chlorinated cresols exhibit strong sorption (Koc = 500–1,000 mL/g) due to hydrophobicity .

  • Conflict Analysis: Discrepancies may arise from soil type (e.g., clay vs. sand) or microbial community variations. Normalize data using organic carbon content (Koc) .

Q. What experimental designs optimize the synthesis yield of tert-butyl-substituted cresols while minimizing by-products?

  • Methodology:

  • Factorial Design: Vary reaction parameters (temperature, catalyst concentration, tert-butyl chloride stoichiometry). For 4,4’-Butylidene bis(6-tert-butyl-m-cresol), yields improve with acid catalysts (e.g., H2SO4) at 80–100°C .
  • By-Product Mitigation: Monitor intermediates via TLC or inline FTIR. Chlorinated by-products (e.g., dichlorocresols) form at excess Cl− concentrations; control via stoichiometric limits .

Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodology:

  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to compare activation energies for substitution at ortho/meta positions. The tert-butyl group increases steric hindrance, directing electrophiles to less hindered sites .
  • Experimental Validation: Perform nitration or sulfonation reactions. For tert-butylphenols, meta-substitution is favored over para due to steric blocking .

Data Contradiction Analysis

Q. Why do reported solubility values for chlorinated cresols vary across studies, and how should researchers address this?

  • Root Causes:

  • Impurities: Commercial samples may contain isomers (e.g., 6-chloro vs. 4-chloro-m-cresol) .
  • Temperature Control: Solubility of 4-chloro-m-cresol drops by 15% if measured at 20°C vs. 25°C .
    • Resolution:
  • Use certified reference standards (e.g., 4-chloro-m-cresol, ≥98% HPLC purity) .
  • Report temperature, ionic strength, and solvent composition explicitly .

Research Gaps and Recommendations

  • Toxicokinetics: No data exist for this compound. Use radiolabeled analogs (e.g., ¹⁴C) to study absorption/distribution in model organisms .
  • Advanced Analytics: Apply high-resolution LC-MS/MS to detect trace metabolites in environmental samples, leveraging methods for 4-chloro-m-cresol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-tert-Butyl-4-chloro-m-cresol
Reactant of Route 2
Reactant of Route 2
6-tert-Butyl-4-chloro-m-cresol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.